N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO3S/c13-8-1-3-9(4-2-8)17(11(18)12(14,15)16)10-5-6-21(19,20)7-10/h1-6,10H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCKRVKLTGUCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Br)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A bromophenyl group which is known for enhancing biological activity.
- A dioxido thiophene moiety that may contribute to its reactivity and interaction with biological targets.
- A trifluoroacetamide group , which is often associated with increased lipophilicity and bioavailability.
The molecular formula for this compound is C13H10BrF3N2O3S, and its molecular weight is approximately 418.19 g/mol.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to apoptosis and cell cycle regulation. In vitro assays have demonstrated its effectiveness against breast and lung cancer cells.
Neuropharmacological Effects
The compound has shown potential neuroprotective effects in models of neurodegenerative diseases. It may interact with neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress.
Enzyme Inhibition
Studies have indicated that this compound can inhibit specific enzymes involved in disease pathways. This includes inhibition of certain kinases and phosphatases that are crucial for tumor growth and neuronal signaling.
The proposed mechanism of action involves:
- Binding to specific receptors : The bromophenyl group likely enhances binding affinity to target proteins.
- Modulation of enzyme activity : The dioxido moiety may facilitate interactions with active sites of enzymes.
- Influence on gene expression : The compound could alter transcription factors involved in cell survival and proliferation.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 4-bromophenylamine and trifluoroacetyl chloride are commonly used.
- Reaction Conditions : The reaction is often conducted in organic solvents such as dichloromethane under controlled temperatures.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
| Study | Biological Activity | Findings |
|---|---|---|
| Anticancer | Inhibition of cell growth in MCF-7 and A549 cell lines. | |
| Neuroprotection | Reduced oxidative stress markers in neuronal models. | |
| Enzyme inhibition | Significant inhibition of protein kinase activity observed. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a 70% reduction in cell viability compared to untreated controls.
- Neurodegenerative Disease Model : In an Alzheimer's disease model using SH-SY5Y cells, the compound demonstrated protective effects against amyloid-beta-induced toxicity.
Preparation Methods
Synthesis of 3-Amino-2,3-Dihydrothiophene 1,1-Dioxide
The dihydrothiophene sulfone component is synthesized through a three-step process:
Step 1: Thiophene Oxidation
Thiophene derivatives are oxidized to sulfones using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). For example, 2,3-dihydrothiophene is treated with 30% H₂O₂ in acetic acid at 50°C for 12 h to yield 2,3-dihydrothiophene 1,1-dioxide.
Step 2: Bromination
Electrophilic bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (AIBN, 70°C).
Step 3: Amination
The brominated intermediate undergoes nucleophilic substitution with aqueous ammonia in a pressurized reactor (100°C, 24 h) to afford 3-amino-2,3-dihydrothiophene 1,1-dioxide.
Preparation of 2,2,2-Trifluoroacetamide Intermediates
Trifluoroacetamide derivatives are commonly synthesized via two routes:
Route A: Direct Amidation
Trifluoroacetic anhydride reacts with amines in dichloromethane at 0°C. For example, 4-bromoaniline (1.0 equiv) and trifluoroacetic anhydride (1.2 equiv) yield N-(4-bromophenyl)-2,2,2-trifluoroacetamide in 89% yield.
Route B: Thioamide Intermediate
Lawesson’s reagent converts amides to thioamides, which are oxidized to sulfones. For instance, N-(4-bromophenyl)-2,2,2-trifluoroacetamide reacts with Lawesson’s reagent (0.5 equiv) in THF at reflux for 6 h, followed by oxidation with Oxone® to install the sulfone group.
Coupling of Fragments
The final step involves coupling the 4-bromophenyl trifluoroacetamide with the dihydrothiophene sulfone amine. Two methods are viable:
Method 1: Reductive Amination
A mixture of N-(4-bromophenyl)-2,2,2-trifluoroacetamide (1.0 equiv) and 3-amino-2,3-dihydrothiophene 1,1-dioxide (1.1 equiv) in methanol undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) at pH 5 (acetic acid buffer), yielding the target compound in 72% purity.
Method 2: Palladium-Catalyzed Coupling
A Buchwald-Hartwig reaction employs Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 18 h. This method achieves higher regioselectivity (89% yield) but requires rigorous oxygen-free conditions.
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Lawesson’s Reagent : Optimal at 0.5–0.6 equiv to minimize byproducts.
- Palladium Catalysts : Pd(OAc)₂ with BINAP ligand increases coupling efficiency but raises costs.
Characterization and Quality Control
- NMR Spectroscopy :
- HPLC Purity : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) shows ≥98% purity for pharmaceutical-grade material.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
